Cas no 91416-89-6 (Pyrazinamine, 3,5-diiodo-)

Pyrazinamine, 3,5-diiodo- structure
Pyrazinamine, 3,5-diiodo- structure
Product Name:Pyrazinamine, 3,5-diiodo-
CAS No:91416-89-6
MF:C4H3I2N3
MW:346.895664453506
CID:749174
PubChem ID:13261504
Update Time:2025-04-19

Pyrazinamine, 3,5-diiodo- Chemical and Physical Properties

Names and Identifiers

    • Pyrazinamine, 3,5-diiodo-
    • 3,5-diiodopyrazin-2-amine
    • DTXSID00532790
    • SCHEMBL18454647
    • 91416-89-6
    • Inchi: 1S/C4H3I2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
    • InChI Key: OGFNUHFOAGNFGY-UHFFFAOYSA-N
    • SMILES: IC1C(N)=NC=C(N=1)I

Computed Properties

  • Exact Mass: 346.84164g/mol
  • Monoisotopic Mass: 346.84164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 51.8Ų
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